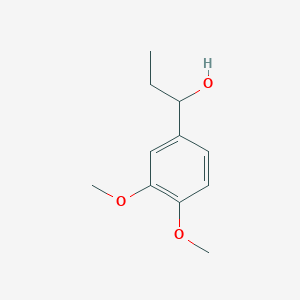

cis-3,4',5-Trimethoxy-3'-hydroxystilbene

Übersicht

Beschreibung

Cis-3,4',5-Trimethoxy-3'-hydroxystilbene, also known as cis-3,4',5-TMHS, is a naturally-occurring stilbene derivative found in many plants such as grapes, blueberries, and raspberries. It has been studied extensively for its potential medicinal properties, and has been found to possess antioxidant, anti-inflammatory, and anti-cancer activities. In addition, cis-3,4',5-TMHS has been studied for its potential to modulate the immune system, protect against oxidative stress, and inhibit tumor growth.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

This compound has been used in the development of water-soluble derivatives for optimization and use in cancer therapy . A stilbene derivative, cis-3, 4′, 5-trimethoxy-3′-aminostilbene (stilbene 5c), was developed which is highly potent and has no bone marrow and cardiac toxicity in mice .

Drug Design

The compound has been used in computer-based drug design to synthesize derivatives with benzimidazole or indole group . These derivatives are weaker than stilbene 5c without better water solubility .

Prodrug Development

A water-soluble prodrug PD7 was synthesized by addition of a morpholino group with carbamate linkage to the amino group of stilbene 5c . In vitro studies show that PD7 induces mitotic arrest and disrupts microtubule similar to stilbene 5c .

Antioxidant Activity

A series of heterocyclic compounds bearing the well-known free radical scavenging 3,4,5-trimethoxybenzyloxy group, was synthesized . The key compound 4- (3,4,5-trimethoxybenzyl-oxy)benzohydrazide was converted into thiosemicarbazide derivatives, which were subsequently cyclized with NaOH to provide 1,2,4-triazole derivatives .

Leukemic Research

The compound can be used for leukemic research . It induces cytochrome c release to the cytoplasm and suppresses tubulin polymerization .

Apoptosis Induction

The compound-induced apoptosis is associated with mitochondrial release of cytochrome c . This property makes it a potential candidate for research in cell death and survival.

Wirkmechanismus

Target of Action

The primary targets of cis-3,4’,5-Trimethoxy-3’-hydroxystilbene are cytochrome c and tubulin . Cytochrome c plays a crucial role in the electron transport chain within mitochondria, and tubulin is a key protein in the formation of microtubules, which are essential for cell structure and division .

Mode of Action

cis-3,4’,5-Trimethoxy-3’-hydroxystilbene induces the release of cytochrome c to the cytoplasm . This release is associated with the induction of apoptosis, a form of programmed cell death . Additionally, this compound suppresses the polymerization of tubulin , disrupting the formation of microtubules and further promoting apoptosis .

Biochemical Pathways

The compound’s action affects the apoptosis pathway and the microtubule/tubulin pathway . The release of cytochrome c into the cytoplasm triggers a cascade of events leading to apoptosis . The suppression of tubulin polymerization disrupts microtubule formation, which can halt cell division and also lead to apoptosis .

Result of Action

The primary result of cis-3,4’,5-Trimethoxy-3’-hydroxystilbene’s action is the induction of apoptosis . By releasing cytochrome c into the cytoplasm and suppressing tubulin polymerization, the compound promotes programmed cell death . This makes it a potential candidate for research in cell death and survival.

Eigenschaften

IUPAC Name |

5-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-19-14-8-13(9-15(11-14)20-2)5-4-12-6-7-17(21-3)16(18)10-12/h4-11,18H,1-3H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIWTPQGJCCTPA-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\C2=CC(=CC(=C2)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435775 | |

| Record name | 5-[(1Z)-2-(3,5-DIMETHOXYPHENYL)ETHENYL]-2-METHOXY-PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-3,4',5-Trimethoxy-3'-hydroxystilbene | |

CAS RN |

586410-08-4 | |

| Record name | 5-[(1Z)-2-(3,5-DIMETHOXYPHENYL)ETHENYL]-2-METHOXY-PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does cis-3,4',5-Trimethoxy-3'-hydroxystilbene interact with its target and what are the downstream effects?

A1: This stilbene derivative exerts its anti-leukemic effects by binding to the colchicine-binding site of tubulin. [] This interaction disrupts microtubule polymerization, a critical process for cell division. [] As a consequence, leukemic cells are arrested in the G2/M phase of the cell cycle, ultimately leading to cell death. []

Q2: Is there evidence that cis-3,4',5-Trimethoxy-3'-hydroxystilbene selectively targets leukemic cells?

A2: Research suggests that cis-3,4',5-Trimethoxy-3'-hydroxystilbene exhibits some selectivity towards leukemic cells. Studies have shown that this compound induces cell death in leukemic cell lines at nanomolar concentrations, while having minimal impact on normal bone marrow progenitor cells. [] This finding highlights its potential as a targeted therapeutic option with reduced systemic toxicity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3R)-Methyl-1,2,3,4-tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B16200.png)